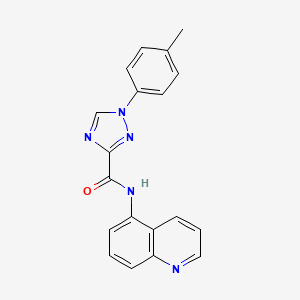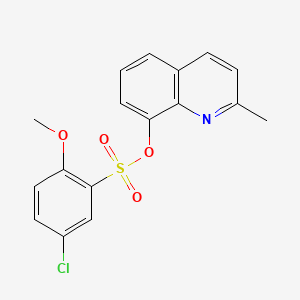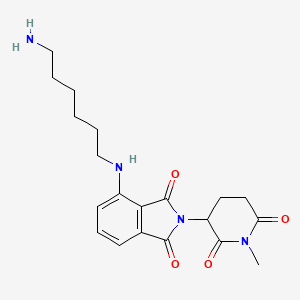
5-nitro-1-methyl-1H-imidazole-2-carbaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-nitro-1-methyl-1H-imidazole-2-carbaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-1-methyl-1H-imidazole-2-carbaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone typically involves multiple steps. One common method starts with the nitration of 1-methylimidazole to introduce the nitro group at the 5-position. This is followed by the formylation of the imidazole ring to obtain 5-nitro-1-methyl-1H-imidazole-2-carbaldehyde. The final step involves the reaction of this aldehyde with 4,5-dihydro-1H-imidazol-2-ylhydrazine under controlled conditions to form the desired hydrazone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
5-nitro-1-methyl-1H-imidazole-2-carbaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-amino-1-methyl-1H-imidazole-2-carbaldehyde, while oxidation of the aldehyde group can produce 5-nitro-1-methyl-1H-imidazole-2-carboxylic acid .
科学的研究の応用
5-nitro-1-methyl-1H-imidazole-2-carbaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
作用機序
The mechanism of action of 5-nitro-1-methyl-1H-imidazole-2-carbaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also bind to metal ions and enzymes, influencing their activity and function .
類似化合物との比較
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Another imidazole derivative with similar structural features.
4-Methyl-5-imidazolecarboxaldehyde: A related compound with a different substitution pattern on the imidazole ring.
Uniqueness
5-nitro-1-methyl-1H-imidazole-2-carbaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C8H11N7O2 |
|---|---|
分子量 |
237.22 g/mol |
IUPAC名 |
N-[(E)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C8H11N7O2/c1-14-6(11-5-7(14)15(16)17)4-12-13-8-9-2-3-10-8/h4-5H,2-3H2,1H3,(H2,9,10,13)/b12-4+ |
InChIキー |
VRVMAFPIFIEESA-UUILKARUSA-N |
異性体SMILES |
CN1C(=CN=C1/C=N/NC2=NCCN2)[N+](=O)[O-] |
正規SMILES |
CN1C(=CN=C1C=NNC2=NCCN2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4,5-dihydro-1H-imidazol-2-yl)carbohydrazonoyl]-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B15282573.png)
![Methyl 3-({[(4-chlorobenzoyl)amino]carbothioyl}amino)-4-methyl-2-thiophenecarboxylate](/img/structure/B15282574.png)
![6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282579.png)


![1-(4-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B15282588.png)


![5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B15282602.png)
![11-[3-(Methylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B15282610.png)
![3-[(Ethylsulfanyl)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282639.png)
![2-[(Cyclohexylcarbonyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylic acid](/img/structure/B15282646.png)
![1-(2-Chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B15282649.png)
![(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enoic acid](/img/structure/B15282654.png)
